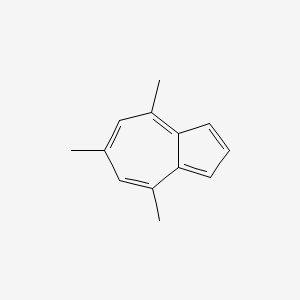

4,6,8-Trimethylazulene

Description

Historical Context and Significance within Azulene (B44059) Chemistry

The history of azulene itself is lengthy, dating back to the 15th century when the azure-blue chromophore was first obtained through the steam distillation of German chamomile. ebi.ac.ukwikipedia.org The parent compound was named "azulene" in 1863 by Septimus Piesse. ebi.ac.ukwikipedia.orgwikidoc.org However, its correct structure, a fused five- and seven-membered ring system, was not established until the work of Lavoslav Ružička in the 1920s, with its first organic synthesis achieved by Placidus Plattner in 1937. ebi.ac.ukwikipedia.orgmdpi.com

The development of synthetic routes to azulenes has been a significant area of chemical research. wikipedia.org A key advancement in making azulenes more accessible was the Hafner-Kaiser synthesis. This method, which utilizes the reaction of a pyrylium (B1242799) salt with cyclopentadienylsodium, provided a more convenient and higher-yielding pathway compared to earlier methods. orgsyn.org The synthesis of 4,6,8-trimethylazulene, specifically, has been well-documented and is considered a classic procedure, even adapted for undergraduate organic chemistry laboratory experiments. orgsyn.orgacs.orgacs.org This accessibility has facilitated its use as a starting material and a model compound for studying the fundamental properties of the azulene system. orgsyn.org

Unique Structural and Electronic Features of Azulene Systems

Azulene and its derivatives, including this compound, are isomers of naphthalene (B1677914) but possess markedly different properties. wikidoc.orgacs.org These differences arise from the unique electronic and structural nature of the azulene core, which is a non-alternant hydrocarbon composed of a fused cyclopentadiene (B3395910) and cycloheptatriene (B165957) ring. mdpi.comnih.gov

Key features include:

Aromaticity : As a 10 π-electron system, azulene abides by Hückel's rule and exhibits aromatic character. wikidoc.orgacs.org This aromaticity, however, provides about half the stabilization energy of its isomer, naphthalene. wikipedia.org

Dipole Moment : Unlike the nonpolar naphthalene, azulene has a significant dipole moment (approximately 1.08 D). nih.govmdpi.comacs.org This is due to an electron drift from the seven-membered (tropylium-like) ring to the five-membered (cyclopentadienyl-like) ring, creating a polarized structure. nih.gov This charge separation is a defining feature of the azulene system.

Electronic Transitions : The unique electronic structure results in a small Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) energy gap. nih.govrhhz.net This is responsible for its distinct dark blue color, a stark contrast to the colorless naphthalene. ebi.ac.ukacs.org

Reactivity : The azulene nucleus undergoes electrophilic aromatic substitutions, similar to benzenoid aromatics. acs.org The electron-rich five-membered ring, particularly at the 1 and 3 positions, is more susceptible to electrophilic attack. acs.org

The methyl groups in this compound are positioned on the seven-membered ring. Their electron-donating inductive effects can further modulate the electronic properties and reactivity of the azulene core.

| Property | Azulene | Naphthalene |

| Molecular Formula | C₁₀H₈ | C₁₀H₈ |

| Appearance | Dark blue solid wikidoc.org | White solid |

| Dipole Moment | ~1.08 D nih.govmdpi.com | 0 D |

| Aromatic Stabilization | Lower | Higher |

| HOMO-LUMO Gap | Small nih.govrhhz.net | Larger |

This table provides a comparative overview of the fundamental properties of azulene and its isomer, naphthalene.

Overview of Key Academic Research Domains

The distinct properties of this compound have made it a valuable compound in several areas of academic research.

Organic Synthesis and Reaction Mechanisms : this compound serves as a readily available starting material for the synthesis of more complex azulene derivatives. orgsyn.org Its reactions, such as oxidation with hydrogen peroxide, have been studied to understand the formation of various azulenequinones and other condensed products. oup.com The low acidity of its methyl groups also allows for specific condensation reactions. mdpi.com

Medicinal Chemistry : There is emerging research into the biological activities of azulene derivatives. Specifically, amide derivatives of this compound have been synthesized and investigated for their potential as anticancer agents. mdpi.comnih.gov Studies have evaluated their cytotoxicity against oral squamous cell carcinoma cell lines, suggesting that certain derivatives show selective activity and could be lead compounds for developing new anticancer drugs. mdpi.comnih.govresearchgate.net

Materials Science : The parent azulene structure is explored for applications in optoelectronics due to its unique electronic characteristics, such as a large dipole moment and a small HOMO-LUMO gap. acs.orgrhhz.net While research often focuses on the parent system, substituted azulenes like this compound are important for understanding how functionalization impacts these properties, which is crucial for designing novel functional materials for applications like organic field-effect transistors (OFETs). nih.gov

Environmental Science : In at least one study, this compound was identified as a compound present in diesel-contaminated soil. Its presence was monitored during bioremediation experiments using bacterial cocktails, indicating its relevance in environmental analysis and remediation studies. jmbfs.org

| Research Domain | Application/Study of this compound | Reference |

| Organic Synthesis | Starting material for azulenequinones and other derivatives. | orgsyn.orgoup.com |

| Medicinal Chemistry | Backbone for amide derivatives tested for anticancer activity. | mdpi.comnih.gov |

| Materials Science | Model compound for studying structure-property relationships in functional materials. | nih.gov |

| Environmental Science | Analyte in the study of diesel-contaminated soil bioremediation. | jmbfs.org |

This interactive table summarizes the key research areas involving this compound.

Structure

3D Structure

Properties

IUPAC Name |

4,6,8-trimethylazulene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14/c1-9-7-10(2)12-5-4-6-13(12)11(3)8-9/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUNBRXWUHPOTOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=C2C(=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40240529 | |

| Record name | 4,6,8-Trimethylazulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40240529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941-81-1 | |

| Record name | 4,6,8-Trimethylazulene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6,8-Trimethylazulene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000941811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,8-Trimethylazulene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6,8-Trimethylazulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40240529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6,8-trimethylazulene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,6,8-TRIMETHYLAZULENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2FWN4WP77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 4,6,8 Trimethylazulene

Classical Approaches to Azulene (B44059) Core Synthesis

The foundational methods for constructing the azulene framework have been adapted and refined over the years to produce 4,6,8-trimethylazulene. These classical approaches remain fundamental in organic synthesis.

Adaptations of the Hafner Synthesis

The Hafner synthesis is a cornerstone in azulene chemistry and represents a convenient and high-yield method for preparing azulenes compared to earlier dehydrogenation techniques. orgsyn.org This approach has been a primary route for obtaining this compound. orgsyn.orgwgtn.ac.nz A common adaptation involves the reaction of 2,4,6-trimethylpyrylium salts with cyclopentadienylsodium. orgsyn.orgorgsyn.orgrsc.org

The reaction typically proceeds by adding 2,4,6-trimethylpyrylium perchlorate (B79767) to a solution of cyclopentadienylsodium in a solvent like tetrahydrofuran (B95107) (THF). orgsyn.org The reaction is exothermic and results in the formation of this compound, which appears as dark-violet plates upon purification. orgsyn.org Yields for this synthesis can range from 43-49%. orgsyn.org A modification of this procedure, suitable for an undergraduate laboratory setting, uses 2,4,6-trimethylpyrylium fluoroborate and generates the sodium salt of cyclopentadiene (B3395910) with sodium methoxide (B1231860) in anhydrous dimethylformamide, with reported student yields of 12-36%. acs.org

The choice of the counter-ion for the pyrylium (B1242799) salt can be significant. While the perchlorate salt is effective, it is also potentially explosive and requires careful handling. orgsyn.orgorgsyn.org The tetrafluoroborate (B81430) salt is an alternative that is also used. rsc.orgacs.org

Table 1: Comparison of Hafner Synthesis Variations for this compound

| Pyrylium Salt | Base/Solvent | Yield | Reference |

|---|---|---|---|

| 2,4,6-Trimethylpyrylium perchlorate | Cyclopentadienylsodium/THF | 43-49% | orgsyn.org |

| 2,4,6-Trimethylpyrylium fluoroborate | Sodio-cyclopentadiene/Sodium methoxide/DMF | 12-36% | acs.org |

| 2,4,6-Trimethylpyrylium tetrafluoroborate | Sodium cyclopentadienide/THF | 35% | rsc.org |

Utilization of Pyrylium Salt Precursors

The use of pyrylium salts as precursors is central to the Hafner synthesis and other related methods. mdpi.com The reaction of 2,4,6-trimethylpyrylium salts with cyclopentadienylsodium has made this compound and other azulenes more readily available for study. orgsyn.orgorgsyn.org The stability and accessibility of pyrylium salts have contributed to their widespread use in generating azulene products. mdpi.com The reaction involves a nucleophilic attack of the cyclopentadienyl (B1206354) anion on the pyrylium ring, followed by a series of rearrangements and eliminations to form the azulene core. mdpi.com

The preparation of the key precursor, 2,4,6-trimethylpyrylium perchlorate, is itself a critical step. orgsyn.org It can be synthesized from t-butyl alcohol, acetic anhydride (B1165640), and perchloric acid. orgsyn.org The purity of this salt is generally sufficient for its use in the subsequent azulene synthesis without further recrystallization. orgsyn.org

Cyclization Reactions Involving Heterocyclic Systems (e.g., 2H-Cyclohepta[b]furan-2-ones)

An alternative and versatile approach to azulene synthesis involves the use of heterocyclic precursors, notably 2H-cyclohepta[b]furan-2-ones. researchgate.netmdpi.comresearchgate.netdntb.gov.ua These compounds can undergo cycloaddition reactions with various partners to construct the azulene skeleton. mdpi.comresearchgate.net For instance, they react with electron-rich olefins like enol ethers via an [8+2] cycloaddition pathway to form functionalized azulenes. mdpi.com

While this method is powerful for creating a variety of substituted azulenes, its specific application to produce the parent this compound is less commonly detailed in the reviewed literature. However, the synthesis of 4,6,8-trimethyl-2H-cyclohepta[b]furan-2-one is known, and this intermediate could theoretically serve as a precursor. chemicalbook.com The reaction of 2H-cyclohepta[b]furan-2-ones with enamines is another highly efficient method for azulene synthesis, proceeding through an [8+2] cycloaddition followed by decarboxylation. mdpi.comresearchgate.net

Modern Advancements in this compound Synthesis

Contemporary synthetic efforts have focused on developing more efficient and selective methods, including the use of catalysis and radical reactions.

Catalytic Reaction Pathways (e.g., Gold-Catalyzed)

Homogeneous gold catalysis has emerged as a powerful tool in organic synthesis, often proceeding through the π-activation of carbon-carbon multiple bonds. beilstein-journals.org While the direct gold-catalyzed synthesis of this compound itself is not extensively documented, gold catalysts have been used in the functionalization of this azulene. For example, the gold-catalyzed functionalization of 4,6,8-trimethyl-1-azulenecarbaldehyde has been noted. molaid.com

More broadly, gold-catalyzed cyclization reactions are well-established for synthesizing complex heterocyclic and carbocyclic systems. mdpi.com For instance, gold-catalyzed cycloisomerizations have been used to create azulene-fused helicenes. researchgate.net Silver catalysts have also been shown to effectively catalyze the C-H functionalization of the five-membered ring of azulene derivatives with diazo compounds. nih.gov Furthermore, copper-catalyzed ring expansion reactions of azulenes, including this compound, with diazo esters provide access to tricyclic azulenyl compounds in high yields. nih.gov When this compound was treated with methyl phenyl diazoacetate in the presence of a copper catalyst, the ring-expanded product was obtained in 88% yield. nih.gov

Radical Arylation Reactions

Radical arylation provides a modern method for the functionalization of the azulene core. The synthesis of 1- and 2-aryl-substituted 4,6,8-trimethylazulenes has been achieved through radical arylation reactions. researchgate.net This methodology utilizes reagents like 2,4,6-trimethylpyrylium tetrafluoroborate to facilitate the arylation process. lookchem.comfishersci.nocymitquimica.com This demonstrates a pathway not for the synthesis of the core this compound structure itself, but for its further elaboration into more complex derivatives.

Strategic Functionalization of Related Azulene Precursors (e.g., Guaiazulene)

The synthesis of specifically substituted azulenes like this compound often benefits from knowledge gained by studying the reactivity of more accessible azulene precursors. Guaiazulene (B129963) (1,4-dimethyl-7-isopropylazulene), a naturally derived and relatively inexpensive azulene, serves as a valuable model for understanding functionalization reactions. acs.orgchemrxiv.org Investigating its reactions provides insight into the electronic properties and reactivity patterns of the azulene core, which can be extrapolated to the synthesis of other derivatives.

Electrophilic aromatic substitution reactions on guaiazulene are highly regioselective due to the electronic nature of the fused 5,7-ring system. chemrxiv.org For instance, the trihaloacetylation of guaiazulene with reagents like trichloroacetyl chloride proceeds selectively. chemrxiv.org This type of reaction highlights how the inherent nucleophilicity of the C1 and C3 positions on the five-membered ring can be exploited to introduce new functional groups. chemrxiv.orgacs.org While not a direct route to this compound, these functionalization studies on guaiazulene are crucial for developing a predictable framework for substitution reactions on the azulene skeleton.

Furthermore, the behavior of different azulene precursors under various conditions can inform synthetic strategies. The autoxidation of both guaiazulene and this compound in polar aprotic solvents has been studied, revealing parallels in their reactivity towards oxidation. acs.org Another critical precursor strategy involves building the azulene skeleton from non-azulenic starting materials. The classical and widely applied Hafner synthesis utilizes 2,4,6-trimethylpyrylium salts as a key precursor for the seven-membered ring. researchgate.net Its reaction with a cyclopentadienyl anion source directly constructs the this compound framework. orgsyn.orgorgsyn.org This approach is less about functionalizing an existing azulene and more about a convergent synthesis where the final substitution pattern is determined by the choice of the pyrylium salt and the cyclopentadiene component.

Table 1: Functionalization and Precursor Strategies

| Precursor | Reagent/Reaction Type | Product/Observation | Reference |

|---|---|---|---|

| Guaiazulene | Trihaloacetylation | Regioselective substitution at the 3-position. | chemrxiv.org |

| Guaiazulene | Iron Tricarbonyl Complexes (Electrophile) | Alkylated guaiazulene derivatives formed in high yield (93-98%). | acs.org |

| 2,4,6-Trimethylpyrylium perchlorate | Cyclopentadienylsodium | Direct synthesis of this compound. | orgsyn.org |

| This compound | Autoxidation | Formation of oxidation products, demonstrating reactivity similar to guaiazulene. | acs.org |

Regioselectivity and Stereoselectivity in Synthetic Transformations

Regioselectivity is a paramount consideration in the synthesis and functionalization of azulenes. The non-uniform electron distribution in the azulene nucleus—with the five-membered ring being electron-rich and the seven-membered ring being electron-poor—dictates the position of chemical reactions. Electrophilic aromatic substitutions, a common class of reactions for azulenes, predictably occur at the C1 and C3 positions of the five-membered ring. acs.orgresearchgate.net

In the context of synthesizing this compound via the Hafner method, regioselectivity is primarily controlled by the reactants. The reaction of 2,4,6-trimethylpyrylium perchlorate with an unsubstituted cyclopentadienyl anion yields the desired this compound. orgsyn.org If a substituted cyclopentadienyl anion is used, the position of the new substituent on the five-membered ring is determined by its starting position. The reaction of 2,4,6-trimethylpyrylium salts with substituted cyclopentadienyl anions has been shown to be highly selective. For instance, reaction with the sodium salt of methyl cyclopentadienecarboxylate in boiling methanol (B129727) selectively yields ethyl this compound-2-carboxylate. mdpi.com Interestingly, changing the solvent to THF can lead to a mixture of 1- and 2-carboxylate isomers, highlighting the crucial role of reaction conditions in directing the outcome. mdpi.com

The steric hindrance of substituents can also influence regioselectivity. When reacting with substituted cyclopentadienyl anions, bulky groups like tert-butyl tend to favor substitution at the 2-position, whereas smaller alkyl groups favor the 1-position. mdpi.com The inherent reactivity of the final this compound product also displays regioselectivity. Condensation reactions involving the methyl groups, for example, can occur at the methyls in both the 4 and 6 positions. researchgate.net

Table 2: Regioselectivity in Azulene Reactions

| Reactants | Reaction Type | Regioselective Outcome | Reference |

|---|---|---|---|

| Azulene Core | Electrophilic Aromatic Substitution | Substitution occurs preferentially at C1 and C3 positions. | acs.orgresearchgate.net |

| 2,4,6-trimethylpyrylium salt + Methyl cyclopentadienecarboxylate | Hafner-type Synthesis (in Methanol) | Selectively forms the 2-carboxylate azulene isomer. | mdpi.com |

| 2,4,6-trimethylpyrylium salt + Phenyl-substituted cyclopentadienyl anion | Hafner-type Synthesis | Yields the 2-phenyl-4,6,8-trimethylazulene isomer. | mdpi.com |

| This compound + Ferrocenyl ketones | Condensation | Reaction occurs at methyl groups in both the C4 and C6 positions. | researchgate.net |

Challenges and Optimization in Synthetic Pathways

The synthesis of this compound is not without its difficulties, ranging from reagent handling to product purification. A significant challenge in many classical azulene syntheses is the reliance on harsh conditions, such as high-temperature dehydrogenation steps, which often lead to very low yields. acs.org Modern methods like the Hafner synthesis are superior because they avoid this step, providing a more convenient and higher-yielding pathway. orgsyn.org

However, the Hafner method presents its own challenges. The precursor, 2,4,6-trimethylpyrylium perchlorate, is potentially explosive and must be handled with great care, typically kept moist with a solvent to reduce hazards. orgsyn.orgorgsyn.org The purification of the final this compound product is another hurdle, frequently requiring a multi-step process that can include extraction, column chromatography on alumina (B75360), and a final purification by sublimation or recrystallization to obtain the pure, dark-violet crystalline solid. acs.orgorgsyn.org

Optimization of the synthetic pathways has been a key focus of research to overcome these challenges.

Procedural Simplification: A key modification to the Hafner procedure involves using sodium methoxide in anhydrous dimethylformamide (DMF) to generate the cyclopentadienyl anion. This optimized process is advantageous as it does not require a strictly inert atmosphere, simplifying the experimental setup for this step. acs.org

Solvent Choice: As noted previously, the choice of solvent can be critical for both yield and regioselectivity. The formation of a single isomer of ethyl this compound-2-carboxylate in methanol versus a mixture of isomers in THF demonstrates the power of solvent optimization to control reaction outcomes. mdpi.com

Reaction Conditions: For other azulene syntheses, such as those involving [8+2] cycloaddition reactions, temperature and solvent have been found to be dependent variables. Optimizing these conditions, for instance by using high temperatures in an aprotic solvent, can significantly improve the yield of the desired azulene product. nih.gov

Table 3: Synthetic Challenges and Optimization Strategies

| Challenge | Optimization Strategy/Solution | Reference |

|---|---|---|

| Low yields in classical syntheses due to dehydrogenation. | Use of methods like the Hafner synthesis that do not require a dehydrogenation step. | acs.org |

| Hazardous (potentially explosive) perchlorate precursors. | Handling the reagent as a slurry or wet with solvent to reduce risk. Using alternative counterions like fluoroborate. | acs.orgorgsyn.orgorgsyn.org |

| Need for inert atmosphere for anion generation. | Modified procedure using sodium methoxide in DMF, which can be performed in a stoppered flask without a dedicated inert atmosphere. | acs.org |

| Complex purification of the final product. | Sequential purification involving extraction, column chromatography, and sublimation/recrystallization. | acs.orgorgsyn.org |

| Poor regioselectivity leading to isomeric mixtures. | Strategic choice of solvent (e.g., methanol over THF) to favor the formation of a single isomer. | mdpi.com |

Chemical Reactivity and Derivatization of 4,6,8 Trimethylazulene

Electrophilic Aromatic Substitution Reactions

The azulene (B44059) core is known for its propensity to undergo electrophilic substitution reactions, primarily at the 1- and 3-positions of the five-membered ring due to its electron-rich nature. nih.govnih.gov

Acylation Reactions (e.g., Friedel-Crafts Acetylation, Trihaloacetylation)

Friedel-Crafts acylation is a classic method for introducing acyl groups onto aromatic rings. sigmaaldrich.comsavemyexams.comlibretexts.org In the case of 4,6,8-trimethylazulene, acylation with trifluoroacetic anhydride (B1165640) proceeds readily, indicating the high reactivity of the azulene nucleus. quizlet.com This reaction provides a pathway to synthesize compounds like 1-trifluoroacetyl-4,6,8-trimethylazulene. josai.ac.jpnih.gov Studies have shown that this compound can be acylated with both trifluoro- and trichloroacetic anhydrides. researchgate.net The resulting 1-trihaloacetyl derivatives exhibit interesting subsequent reactivity. For instance, treatment of certain 1-trifluoroacetyl derivatives with a base can lead to the formation of a tricyclic alcohol. researchgate.net However, the reaction of some 1-trichloroacetyl compounds with a base may result in the loss or transformation of the acyl group instead of cyclization. researchgate.netacs.org

| Reagent | Product | Notes |

| Trifluoroacetic anhydride | 1-Trifluoroacetyl-4,6,8-trimethylazulene | Reaction proceeds readily. quizlet.comjosai.ac.jp |

| Trichloroacetic anhydride | 1-Trichloroacetyl-4,6,8-trimethylazulene | Can undergo further transformations with base. researchgate.netacs.org |

Aminoethylation Reactions with Aziridines

This compound can undergo aminoethylation at the 1-position when reacted with aziridines. For example, the reaction with 1,1-diethylaziridinium (B12805767) ion yields 2-(4,6,8-trimethyl-1-azulenyl)ethanamine derivatives. oup.com This reaction provides a direct method for introducing aminoethyl functionalities onto the azulene core.

General Electrophilic Functionalization Studies

The electron-rich five-membered ring of azulenes makes them susceptible to various electrophilic functionalization reactions. nih.gov Besides acylation, this compound undergoes other electrophilic substitutions. For instance, it condenses with ethyl orthoformate in the presence of hydrogen bromide in acetic acid to form 1-ethoxymethylene-4,6,8-trimethylazulenium bromide. rsc.org This salt can be hydrolyzed to yield 1-formyl-4,6,8-trimethylazulene. rsc.org Additionally, condensation reactions with active methylene (B1212753) compounds like ethyl acetoacetate (B1235776) and acetylacetone (B45752) in the presence of selenium dioxide lead to the formation of α-(4,6,8-trimethyl-1-azulenyl) derivatives. oup.com

Nucleophilic Addition Reactions

While the five-membered ring of azulene is nucleophilic, the seven-membered ring possesses a more electrophilic character, making it susceptible to nucleophilic attack. nih.govmdpi.com The electron density at positions 4, 6, and 8, however, does not suggest a high reactivity towards nucleophiles. mdpi.com Nucleophilic addition reactions are therefore less common but have been observed. nih.gov

Condensation Reactions at Methyl Substituents

The methyl groups at positions 4, 6, and 8 of this compound are sufficiently acidic to undergo condensation reactions with various electrophiles, particularly in the presence of a base. mdpi.com

Reactions with Aldehydes (e.g., Thiophenecarbaldehydes)

The methyl groups of this compound can be condensed with aldehydes like 2- and 3-thiophenecarbaldehyde. mdpi.comresearchgate.net These reactions are typically carried out using a base such as potassium t-butoxide (tBuOK) in a solvent like tetrahydrofuran (B95107) (THF). mdpi.comresearchgate.net The reaction proceeds via the formation of a carbanion from the methyl group, which then attacks the aldehyde, followed by dehydration to form a vinylazulene. researchgate.net

The reaction can yield mono-, bis-, and tris-condensed products depending on the molar ratio of the reactants. mdpi.comresearchgate.net The reaction is under thermodynamic control, with a preference for condensation at the 6-position over the 4(8)-positions, as the latter generate sterically hindered and less stable alkenes. researchgate.net Consequently, mixtures of products are often obtained. mdpi.comresearchgate.net For example, the reaction of this compound with thiophene (B33073) carbaldehydes can produce a mixture of mono-, bis-, and tris-vinyl azulenes. mdpi.com

| Reactant | Base/Solvent | Products | Key Findings |

| 2-Thiophenecarbaldehyde | tBuOK/THF | Mono-, bis-, and tris-(thiophenevinyl)azulenes | Reaction prefers the 6-position; mixtures are common. mdpi.comresearchgate.net |

| 3-Thiophenecarbaldehyde | tBuOK/THF | Mono-, bis-, and tris-(thiophenevinyl)azulenes | Similar reactivity to 2-thiophenecarbaldehyde. mdpi.comresearchgate.net |

Condensation with Active Methylene Compounds

The chemical reactivity of this compound extends to condensation reactions with active methylene compounds. In the presence of selenium dioxide, this compound undergoes condensation with compounds such as ethyl acetoacetate and acetylacetone. oup.com This reaction yields α-(4,6,8-trimethyl-1-azulenyl) derivatives. oup.com

Specifically, the reaction with ethyl acetoacetate produces ethyl α-(4,6,8-trimethyl-1-azulenyl)acetoacetate, and the reaction with acetylacetone gives α-(4,6,8-trimethyl-1-azulenyl)acetylacetone. oup.com Nuclear Magnetic Resonance (NMR) spectra indicate that these α-substituted β-diketone products exist exclusively in their enol forms. oup.com The proposed mechanism for this condensation involves the formation of a half ester of selenious acid with the enol form of the active methylene compound, followed by a oup.comoup.comsigmatropic shift and a final nucleophilic attack by the azulene. oup.com

While azulene-1-carbaldehydes generally exhibit lower reactivity compared to typical aromatic aldehydes, their stability makes them useful precursors for condensation reactions with active methyl or methylene groups under base or acid catalysis. semanticscholar.org

Table 1: Products from Condensation of this compound with Active Methylene Compounds

| Active Methylene Compound | Product |

| Ethyl acetoacetate | Ethyl α-(4,6,8-trimethyl-1-azulenyl)acetoacetate |

| Acetylacetone | α-(4,6,8-trimethyl-1-azulenyl)acetylacetone |

Data sourced from Kohara, 1978. oup.com

Reactions with Iminium Salts

This compound reacts with substituted iminium salts, demonstrating the nucleophilic character of its alkyl substituents. The low acidity of the methyl groups at the 4- and 6-positions facilitates condensation with iminium salts. mdpi.com This reactivity is attributed to the stabilization of the resulting anionic intermediate (a cyclopentadienyl (B1206354) anion) which promotes the reaction. mdpi.com

For instance, the Vilsmeier-Haack reagent, which forms a chloroiminium ion, can be used to introduce functional groups onto the azulene core. wgtn.ac.nz Furthermore, reactions with specific iminium salts can lead to the formation of more complex structures. Condensation with certain iminium salts derived from glutaconic aldehyde can lead to cyclization, involving the methyl groups at positions 4 and 6 of the azulene ring. mdpi.com

Wittig Reactions for Olefinic Derivatives

The Wittig reaction is a key method for synthesizing olefinic derivatives of this compound, typically starting from its corresponding carbaldehyde. semanticscholar.orgdalalinstitute.com The synthesis of 4,6,8-trimethyl-1-[(E)-styryl]azulenes has been successfully achieved through the Wittig reaction of this compound-1-carbaldehyde with various substituted benzyltriphenylphosphonium (B107652) chlorides. researchgate.net These reactions are often conducted in the presence of a base like sodium ethoxide in ethanol. semanticscholar.orgresearchgate.net

The general pathway involves the reaction of an aldehyde with a phosphorus ylide, generated from a phosphonium (B103445) salt. semanticscholar.orgdalalinstitute.com While the carbonyl group at the 1-position of azulene is less electrophilic than in other aromatic aldehydes, the Wittig reaction proceeds effectively. semanticscholar.org It is noteworthy that under certain conditions, alkylation of the azulene ring by the phosphonium salt can occur as a competing side reaction. researchgate.net

The alternative Wittig pathway, which involves reacting an azulenylmethyl)triphenylphosphonium salt with an aldehyde, is also a viable method for creating both symmetrical and unsymmetrical olefinic derivatives. semanticscholar.org

Table 2: Examples of Wittig Reactions for this compound Derivatives

| Azulene Reactant | Phosphonium Salt | Product |

| This compound-1-carbaldehyde | (4-R-benzyl)triphenylphosphonium chloride | 4,6,8-Trimethyl-1-[(E)-4-R-styryl]azulene |

Data sourced from Razus et al., 2018; Hansen & Rippert, 1994. semanticscholar.orgresearchgate.net

Redox Chemistry and Transformations

This compound exhibits significant electrochemical activity, notably its ability to undergo electropolymerization. jlu.edu.cncdnsciencepub.com The electrochemical oxidation of this compound leads to the formation of electrically conducting polymer films on the electrode surface. cdnsciencepub.comupb.ro This process occurs via an anodic oxidation mechanism. upb.ro

The oxidation potential for this compound is approximately 0.90 V. cdnsciencepub.com The electropolymerization is thought to proceed through the coupling of radical cations formed during oxidation. cdnsciencepub.com The symmetrical structure and steric protection afforded by the methyl groups contribute to the stability of the this compound moiety, which influences the polymerization process. bch.ro The resulting polymer films can be electrochemically cycled between an oxidized, conducting state and a neutral, insulating state. upb.ro

These poly(this compound) films have been incorporated into modified electrodes for applications such as the detection of heavy metal ions. bas.bgbas.bg In addition to electropolymerization, the autoxidation of this compound in polar aprotic solvents at high temperatures has been studied, yielding a variety of oxidation products, including derivatives of 1,5- and 1,7-azulenequinone and 1H-inden-1-one. oup.com

Carbonyl derivatives of this compound can be readily reduced using standard reducing agents like lithium aluminum hydride (LiAlH₄). The reduction of 1-acetyl-4,6,8-trimethylazulene (B232216) with LiAlH₄ in ether yields 1-(1-hydroxyethyl)-4,6,8-trimethylazulene. oup.comoup.com Similarly, the reduction of ethyl this compound-2-carboxylate with LiAlH₄ produces the corresponding 2-(hydroxymethyl)azulene derivative. researchgate.net These reactions highlight a conventional pathway for converting electron-withdrawing acetyl or carboxylate groups on the azulene ring into hydroxylated alkyl substituents. oup.comresearchgate.net It has also been suggested that other functional groups, such as an ethylthio group, could be reduced by lithium aluminum hydride. smolecule.com

Electrochemical Oxidation and Electropolymerization Pathways

Complexation Chemistry

The unique electronic structure of this compound allows it to participate in complexation with various chemical species. Quantum mechanical studies have investigated the formation of electron donor-acceptor complexes between this compound (as the electron donor) and fullerenes like C₆₀ and C₇₀. niscpr.res.in These studies point to electrostatic interactions as a key factor in the formation of these complexes. niscpr.res.in

Furthermore, this compound can act as a ligand in organometallic chemistry. For example, 2-diphenylphosphine-4,6,8-trimethylazulene has been synthesized, which has the potential to coordinate with metal centers through the phosphorus atom. mdpi.com The interaction of this compound with Lewis acids like aluminum chloride (AlCl₃) and tin(IV) chloride (SnCl₄) during Friedel-Crafts type reactions also represents a form of complexation, where the Lewis acid coordinates with the substrate or reagent. researchgate.net

Coordination with Transition Metal Centers (e.g., Metal Carbonyls)

This compound serves as a versatile π-ligand in organometallic chemistry, readily coordinating to transition metal centers. A notable example is its reaction with diiron nonacarbonyl or dodecacarbonyl ruthenium, which yields dinuclear metal carbonyl complexes. rsc.orgnih.gov In these compounds, the azulene ligand bridges two metal centers.

Specifically, complexes with the general formula (μ2,η3:η5-4,6,8-trimethylazulene)M2(CO)5, where M is Iron (Fe) or Ruthenium (Ru), have been synthesized and characterized. rsc.orgnih.gov In this coordination mode, the this compound ligand is bound to one metal atom through its five-membered ring (an η5-interaction) and to the second metal atom via three carbons of the seven-membered ring (an η3-interaction). rsc.org This arrangement creates a stable 18-electron configuration for each metal center. iitd.ac.in The synthesis and characterization of these complexes have been confirmed through spectroscopic and crystallographic methods. rsc.orgnih.gov

Metal carbonyls are organometallic complexes where carbon monoxide (CO) acts as a ligand, binding to a metal center. numberanalytics.com They are typically formed by the direct reaction of a metal with CO or through reductive carbonylation. numberanalytics.com The bonding involves a sigma bond from the carbon of CO to the metal and pi-backbonding from the metal's d-orbitals to the π* orbitals of CO, creating a stable synergistic interaction. numberanalytics.com

Theoretical Aspects of Interaction with Metal Cations

Theoretical studies, particularly Density Functional Theory (DFT) calculations, have provided significant insights into the interaction between this compound and metal cations. These computational models help to elucidate the structures of ground states and transition states in metal-azulene complexes. rsc.orgnih.gov

For the dinuclear iron and ruthenium carbonyl complexes of this compound, DFT calculations have been employed to map the potential energy surface of their reactions. rsc.orgnih.gov These studies reveal that the stability and reactivity of the complexes are heavily influenced by the nature of the metal. The calculations have been crucial in understanding the mechanistic pathways of dynamic processes such as haptotropic rearrangements. rsc.org The models suggest that these rearrangements proceed through a transition state where the coordination of the ligand to one of the metal centers changes significantly. rsc.orgnih.gov Other theoretical work has explored the interaction of the azulene core with various metal cations, including those from alkaline and earth-alkaline metals, often facilitated by attaching azacrown ether moieties to the azulene scaffold. mdpi.com

Cycloaddition Reactions (e.g., Diels-Alder, [8+2], [6+4])

Cycloaddition reactions are powerful tools in organic synthesis where two or more unsaturated molecules combine to form a cyclic adduct. libretexts.orglibretexts.org The azulene framework can participate in several types of cycloadditions due to its extended π-electron system.

Diels-Alder Reaction ([4+2] Cycloaddition) : This is a classic concerted reaction between a conjugated diene (a 4π-electron system) and a dienophile (a 2π-electron system) to form a six-membered ring. libretexts.orgwikipedia.org While the azulene nucleus itself can act as a diene, specific examples involving this compound are less common in foundational literature. The reaction is typically favored by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. masterorganicchemistry.com

[8+2] Cycloaddition : This type of reaction is characteristic of tropones and heptafulvenes, which are related to the seven-membered ring of azulene. It involves an 8π-electron system reacting with a 2π-electron system. For instance, 2H-cyclohepta[b]furan-2-ones react with enamines in an [8+2] cycloaddition to form azulene derivatives. researchgate.net

[6+4] Cycloaddition : This reaction involves a 6π system (like a fulvene) and a 4π system. It has been utilized to synthesize azulene derivatives, for example, through the reaction of fulvenes with 2-oxo-2H-pyran derivatives. mdpi.com

The feasibility of these higher-order cycloadditions, such as [6+4], highlights the versatility of π-systems beyond the standard Diels-Alder reaction. masterorganicchemistry.com

| Cycloaddition Type | π-Electron Systems Involved | Resulting Ring Size |

| Diels-Alder | 4π + 2π | 6-membered |

| [8+2] Cycloaddition | 8π + 2π | 10-membered (often followed by rearrangement) |

| [6+4] Cycloaddition | 6π + 4π | 10-membered |

Haptotropic Rearrangements

Haptotropic rearrangements refer to the migration of a metal-containing moiety across a π-system. In the context of the (μ2,η3:η5-4,6,8-trimethylazulene)M2(CO)5 (M = Fe, Ru) complexes, a fascinating dynamic process occurs. rsc.orgnih.gov This process is an isomerization between two enantiomeric forms of the complex, which can be observed and quantified using 1H NMR spectroscopy, specifically through spin saturation transfer techniques. rsc.org

The rearrangement involves the metal fragment shifting its coordination on the azulene ligand. DFT calculations suggest a mechanism where the coordination mode of one metal changes from η3 in the ground state to η1 in the transition state (μ2,η1,η5). rsc.orgnih.gov This creates a fleeting, less-bonded intermediate that allows the metal group to migrate before reverting to the stable η3 coordination at a new position.

Experimental studies have determined the thermodynamic parameters for this isomerization, revealing differences between the iron and ruthenium complexes. rsc.orgnih.gov

| Complex | Activation Entropy (ΔS‡) | Activation Enthalpy (ΔH‡) | Gibbs Free Energy of Activation (ΔG‡ at 373 K) |

| Diiron Complex (3) | -7 ± 1 cal K⁻¹ mol⁻¹ | 22 ± 1 kcal mol⁻¹ | 25 ± 1 kcal mol⁻¹ |

| Diruthenium Complex (4) | 7 ± 1 cal K⁻¹ mol⁻¹ | 25 ± 1 kcal mol⁻¹ | 23 ± 1 kcal mol⁻¹ |

| (Data sourced from Dalton Transactions, 2008) rsc.orgnih.gov |

These data indicate a more ordered transition state for the iron complex (negative ΔS‡) and a less ordered one for the ruthenium complex (positive ΔS‡). rsc.org

Spectroscopic and Advanced Characterization Techniques for 4,6,8 Trimethylazulene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. For 4,6,8-trimethylazulene, NMR provides detailed information about the hydrogen and carbon environments within the molecule.

Analysis of the proton (¹H) NMR spectrum of this compound reveals distinct signals for the protons on the five- and seven-membered rings, as well as the methyl groups. cdnsciencepub.comchegg.com The chemical shifts of the protons on the seven-membered ring are typically found at lower field (further downfield) compared to those on the five-membered ring, which is a characteristic feature of the azulene (B44059) system. lew.ro Specifically, the protons at positions 5 and 7 are shielded by the neighboring methyl groups. lew.ro The methyl groups at positions 4, 6, and 8 also show distinct singlet signals in the upfield region of the spectrum. chegg.com In trifluoroacetic acid, the proton resonance spectra of this compound and its conjugate acid have been analyzed, showing an AB2 spectrum for the five-membered-ring protons in the neutral molecule. cdnsciencepub.com

The carbon-¹³ (¹³C) NMR spectrum provides complementary information, showing distinct resonances for each carbon atom in the this compound molecule. nih.gov The chemical shifts of the carbon atoms are influenced by their position within the azulene framework and the presence of the electron-donating methyl substituents.

Advanced Multi-dimensional NMR Techniques (e.g., 2D NMR, HMQC)

To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the this compound molecule, advanced multi-dimensional NMR techniques are employed. wgtn.ac.nzresearchgate.net

2D NMR Techniques: Correlation Spectroscopy (COSY) is used to identify proton-proton couplings, revealing which protons are adjacent to each other in the molecule. wgtn.ac.nz For this compound, COSY spectra would show correlations between the protons on the azulene rings.

Heteronuclear Multiple Quantum Coherence (HMQC): This technique, now more commonly referred to as Heteronuclear Single Quantum Coherence (HSQC), is used to correlate directly bonded proton and carbon atoms. wgtn.ac.nzresearchgate.net An HSQC spectrum of this compound would show a cross-peak for each carbon atom that has attached protons, linking the ¹H and ¹³C chemical shifts. This is invaluable for assigning the carbon signals based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments are crucial for identifying longer-range couplings between protons and carbons (typically over two or three bonds). This allows for the assignment of quaternary (non-protonated) carbon atoms and helps to piece together the complete carbon skeleton of the molecule. researchgate.net For instance, correlations between the methyl protons and the carbons of the azulene ring can definitively establish the positions of the methyl groups.

These advanced NMR techniques, often used in combination, provide a comprehensive and detailed structural elucidation of this compound. wgtn.ac.nzresearchgate.net

Variable-Temperature NMR for Conformational and Rotational Barrier Studies

Variable-temperature (VT) NMR spectroscopy is a dynamic NMR technique used to study conformational changes and rotational barriers in molecules. oup.comresearchgate.net In the context of substituted azulenes, VT-NMR can provide insights into the rotation of substituent groups.

For instance, in a study of 1-t-butyl-4,6,8-trimethylazulene, the temperature dependence of the NMR spectra of the t-butyl protons indicated that the internal rotation around the C(Bu)-C(azulene) bond is slow only at lower temperatures. oup.comresearchgate.net At room temperature, the rotation is rapid on the NMR timescale. oup.com This type of study helps in understanding the steric and electronic effects that govern the dynamic behavior of substituents on the azulene core. While specific studies focusing solely on the rotational barriers of the methyl groups in this compound are not extensively detailed in the provided results, the principles of VT-NMR would apply. By cooling a sample of this compound to a sufficiently low temperature, it might be possible to observe broadening and eventual splitting of the methyl proton signals if the rotation of the methyl groups becomes slow on the NMR timescale. unibas.it The temperature at which this coalescence occurs can be used to calculate the activation energy for the rotational barrier.

Theoretical Interpretation of Chemical Shifts and Coupling Constants

The experimental NMR data for this compound can be further understood and validated through theoretical calculations. mdpi.com Quantum mechanical methods, such as Density Functional Theory (DFT), are used to predict NMR chemical shifts and coupling constants. nih.gov

Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C chemical shifts of this compound. These calculated values are then compared with the experimental data to confirm the structural assignment. beilstein-journals.org Discrepancies between calculated and experimental shifts can sometimes point to specific electronic or steric effects not fully accounted for in the theoretical model. The inductive effect of the alkyl groups in this compound, for example, leads to a shielded (upfield) shift of the protons at the C-5 and C-7 positions. lew.ro

Coupling Constants: Spin-spin coupling constants (J-couplings) provide information about the dihedral angles between coupled nuclei and the nature of the chemical bonds. Theoretical calculations can predict these coupling constants. cdnsciencepub.com For the five-membered ring protons in this compound, analysis of the spectrum gives a coupling constant J1,2 (or J2,3) of 3.9 ± 0.2 c.p.s. cdnsciencepub.com

By correlating experimental NMR parameters with theoretically calculated values, a deeper understanding of the electronic structure and conformation of this compound can be achieved.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a key technique for probing the electronic structure of molecules like this compound. The absorption of UV or visible light promotes electrons from the ground state (S₀) to excited electronic states (S₁, S₂, etc.).

Analysis of Electronic Transitions (S₀, S₁, S₂)

The UV-Vis absorption spectrum of this compound, like other azulene derivatives, is characterized by distinct absorption bands corresponding to different electronic transitions. A notable feature of azulenes is their blue color, which arises from a relatively weak absorption in the visible region of the spectrum, corresponding to the S₀ → S₁ transition. A much stronger absorption band is typically observed in the near-UV region, which is assigned to the S₀ → S₂ transition. beilstein-journals.org

The positions and intensities of these absorption bands are sensitive to the substitution pattern on the azulene core. The methyl groups in this compound influence the energies of the molecular orbitals, leading to shifts in the absorption maxima compared to unsubstituted azulene.

Table 1: Experimental and Calculated Electronic Transitions for Protonated this compound

| Transition | Experimental λmax (nm) | Calculated Transition Energy (nm) |

|---|---|---|

| S₀ → S₁ | 353 | 352.1 |

| S₀ → S₂ | 277 | 323.6 |

| S₀ → S₃ | 224 | 259.1 |

Data from solutions in 60% H₂SO₄.

It is important to note that the solvent can also influence the position of the absorption bands. tanta.edu.eg

Excited State Dynamics and Relaxation Rates (e.g., Subpicosecond Pump-Probe Measurements)

The fate of the electronically excited this compound molecule is a subject of significant interest and has been investigated using time-resolved spectroscopic techniques such as subpicosecond pump-probe measurements. aip.orgislandarchives.ca These experiments provide insights into the rates of various photophysical processes, including internal conversion and vibrational relaxation.

Following excitation, the molecule can relax back to the ground state through radiative (fluorescence, phosphorescence) or non-radiative pathways. Azulenes are famous for their "anomalous" fluorescence from the S₂ state, a violation of Kasha's rule, while the S₁ state is very short-lived and typically non-fluorescent. beilstein-journals.orgislandarchives.ca

Subpicosecond pump-probe measurements have been used to measure the lifetime of the S₁ state of this compound in various solvents. aip.orgislandarchives.ca In these experiments, a "pump" laser pulse excites the molecule, and a time-delayed "probe" pulse monitors the subsequent changes in absorption or fluorescence. islandarchives.caaps.org The lifetime of the S₁ state is a measure of the rate of internal conversion from S₁ to S₀.

Studies have shown that the S₁ lifetime of this compound is on the order of a few picoseconds and is influenced by the solvent. islandarchives.ca For example, the lifetime (τ) was measured to be 4.47 ps in cyclohexane (B81311) (CH) and 5.69 ps in acetonitrile (B52724) (MeCN). islandarchives.ca The rate constants for S₁ → S₀ internal conversion for this compound and related compounds follow a common S₁–S₀ energy gap law correlation, indicating that the variations in relaxation rates are primarily governed by Franck-Condon factors. aip.orgislandarchives.ca Vibrational relaxation in these systems occurs on a timescale faster than electronic relaxation. aip.org

Table 2: S₁ State Lifetimes of this compound in Different Solvents

| Solvent | Lifetime (τ) in picoseconds |

|---|---|

| Cyclohexane (CH) | 4.47 |

| Acetonitrile (MeCN) | 5.69 |

Data obtained from subpicosecond pump-probe measurements. islandarchives.ca

These ultrafast techniques are crucial for understanding the fundamental photophysics of this compound and how its structure influences its excited-state behavior. nii.ac.jpmdpi.com

Infrared (IR) and Raman Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups and structural features of a molecule by measuring the absorption of infrared radiation, which corresponds to specific molecular vibrations. libretexts.org The IR spectrum of this compound has been recorded and is available through resources such as the NIST Chemistry WebBook. nist.govnist.gov

The spectrum displays absorption bands that are characteristic of its molecular structure. libretexts.org Key vibrational modes for this compound include:

C-H Stretching: Vibrations from the methyl (CH₃) groups and the aromatic C-H bonds on the azulene core. These typically appear in the 2850-3100 cm⁻¹ region.

C=C Stretching: Vibrations associated with the carbon-carbon double bonds within the five- and seven-membered rings of the azulene system. These aromatic ring stretches typically produce bands in the 1450-1600 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane bending vibrations of the C-H bonds, which occur at lower wavenumbers.

Analysis of the precise frequencies and intensities of these bands provides a unique fingerprint for the molecule, allowing for its identification and structural confirmation. libretexts.orgnih.gov

In-line Fourier Transform Infrared (FTIR) spectroscopy is a powerful Process Analytical Technology (PAT) that allows for the real-time monitoring of chemical reactions. mt.com This technique typically utilizes an Attenuated Total Reflectance (ATR) probe inserted directly into the reaction vessel. bruker.commdpi.com The ATR probe, often made with a diamond crystal, allows for the acquisition of IR spectra from the reaction mixture without the need for sample extraction. bruker.commdpi.com

This methodology can be effectively applied to monitor reactions involving this compound. For example, in an oxidation or polymerization reaction, the in-line FTIR spectrometer would continuously collect spectra. mt.comcdnsciencepub.com By tracking the intensity of specific absorption bands over time, one can monitor:

The consumption of reactants, identified by the decreasing intensity of their characteristic peaks.

The formation of products and intermediates, marked by the appearance and growth of their unique spectral signatures.

This real-time data provides detailed insights into reaction kinetics, mechanisms, and pathways, enabling precise control and optimization of the chemical process. mt.commdpi.com

Vibrational Mode Analysis

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR) spectroscopy is an essential technique for studying species with unpaired electrons, such as radical cations. ESR spectra have been successfully obtained for the radical cation of this compound, providing critical information about its electronic structure. aip.orgresearchgate.net The interaction of the unpaired electron's spin with the magnetic nuclei (protons, in this case) in the molecule leads to hyperfine splitting in the ESR spectrum. aip.org

The magnitude of this splitting, known as the hyperfine coupling constant (aH), is directly proportional to the spin density at the corresponding nucleus. aip.org For the this compound radical cation, coupling constants have been determined for various positions on the ring. aip.org The experimental data revealed high spin densities at the 1,3 and 5,7 positions, with significantly smaller spin densities at other positions. aip.org This distribution is crucial for understanding the reactivity and electronic nature of the radical cation. researchgate.net

| Ring Position | Hyperfine Splitting Constant (aH) in Gauss (G) |

|---|---|

| 1,3 | 10.80 |

| 2 | 1.45 |

| 4,8 | 0.75 |

| 5,7 | 4.35 |

| 6 | 0.75 |

Table 2: Observed hyperfine splitting constants for the this compound radical cation. Data sourced from R. M. Dessau, et al. (1970). aip.org

A significant aspect of the ESR studies on the this compound radical cation is the comparison of experimental data with theoretical predictions from quantum chemical calculations. aip.org Two primary theoretical frameworks, molecular orbital (MO) theory and valence bond (VB) theory, were used to calculate the expected spin density distributions. aip.org

The experimental results showed a clear and strong correlation with the predictions from various molecular orbital approaches. aip.orgresearchgate.net MO calculations correctly predicted high spin densities at the 1,3 and 5,7 positions and the correct symmetry of the radical's ground state. aip.org In contrast, the valence bond method predicted a very different spin distribution, with high densities in the 4, 6, and 8 positions, which was inconsistent with the experimental ESR spectrum. aip.org Furthermore, splitting constants calculated directly using the Intermediate Neglect of Differential Overlap (INDO) method, a more advanced MO approach, were in good agreement with the observed values. aip.orgresearchgate.net This successful correlation underscores the power of MO theory in accurately describing the electronic structure of nonalternant hydrocarbon radicals like the this compound cation. aip.org

Studies of Radical Cations and Spin Density Distributions

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, this method provides significant insights into its stability and the fragmentation pathways it undergoes upon ionization.

Theoretical Elucidation of Fragmentation Patterns

In derivatives of this compound, such as those linked to six-membered heterocycles, a key fragmentation process involves the dealkylation of the azulene moiety. researchgate.net This suggests that the methyl groups on the azulene core are susceptible to being cleaved. A common fragmentation pattern for alkylated aromatic compounds is the loss of a methyl group (CH₃), which would correspond to a fragment ion with a mass-to-charge ratio (m/z) of approximately 155 (170 - 15). Further fragmentation could involve the sequential loss of additional methyl groups or cleavage of the azulene ring system itself. researchgate.netlibretexts.org

Studies on azulene-substituted pyridinium (B92312) salts indicate that substituents on other parts of the molecule can be lost before the azulene core fragments. researchgate.net For instance, in certain pyridinium salts, the substituent at the quaternized nitrogen is cleaved first. researchgate.net In the analysis of azulene-carbonyl cations derived from isomers containing the 4,6,8-trimethylazulen-1-yl group, fragmentation can proceed through the elimination of the azulene-carbonyl cation itself. researchgate.net This indicates that the stability of the resulting fragments plays a crucial role in directing the fragmentation pathways.

X-ray Diffraction (XRD)

X-ray diffraction is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While the crystal structure of the parent this compound is not detailed in the searched literature, extensive crystallographic analyses have been performed on its derivatives, providing valuable information about the conformation of the this compound unit.

Crystallographic Analysis of Molecular Conformation

Crystallographic studies on various derivatives confirm the distinct geometry of the this compound moiety. In the structure of tricarbonyl(this compound)chromium, the chromium tricarbonyl group coordinates exclusively to the five-membered ring of the azulene ligand. researchgate.net This was confirmed by both ¹³C NMR studies and a single-crystal X-ray analysis. researchgate.net The compound crystallizes in the monoclinic space group P2₁/a. researchgate.net

Similarly, the crystal structure of 4′-(1-(4,6,8-trimethyl-azulenyl)-2,2′:6′,2″-terpyridine shows the azulene unit linked to the central pyridine (B92270) ring. beilstein-journals.org This compound crystallizes in the monoclinic C2/n space group. beilstein-journals.org In the solid state, the conformation is influenced by intermolecular interactions. For instance, in the crystal structure of (Z)-2-phenyl-4-((4,6,8-trimethylazulen-1-yl)methylene)oxazol-5(4H)-one, strong π-π stacking interactions are observed, with an average distance of 3.54 Å between the centroids of adjacent molecules. lew.ro This derivative crystallizes in the monoclinic system with the space group P2₁/n. lew.ro

In a more complex structure, 4,6,8-trimethylazulenetetraruthenium enneacarbonyl, the azulene ligand is arched across a face of a tetrahedral ruthenium cluster, bonding to three ruthenium atoms. researchgate.net The azulene ring system itself is not perfectly planar but is bent across several carbon-carbon axes, with a dihedral angle of 126° between the five-membered ring and a plane defined by atoms C(5), C(6), and C(7) of the seven-membered ring. researchgate.net

| Compound | Crystal System | Space Group | Key Structural Features |

|---|---|---|---|

| (Z)-2-phenyl-4-((4,6,8-trimethylazulen-1-yl)methylene)oxazol-5(4H)-one lew.ro | Monoclinic | P2₁/n | Strong π-π stacking interactions present. |

| Tricarbonyl(this compound)chromium researchgate.net | Monoclinic | P2₁/a | Cr(CO)₃ group coordinated to the five-membered ring. |

| 4′-(1-(4,6,8-trimethyl-azulenyl)-2,2′:6′,2″-terpyridine beilstein-journals.org | Monoclinic | C2/n | Azulene moiety connected to the central pyridine ring of the terpyridine. |

| 4,6,8-trimethylazulenetetraruthenium enneacarbonyl researchgate.net | Monoclinic / Triclinic | P2₁/n (monoclinic) | Azulene ligand is arched across a face of the Ru₄ cluster and is bent. |

Investigations of Polymorphism

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, has been observed in derivatives of this compound. This phenomenon is significant as different polymorphs can exhibit different physical properties.

A notable example is 1-(1-Hydroxyethyl)-4,6,8-trimethylazulene, which displays different melting points depending on the crystallization conditions and solvents used. oup.comoup.comcapes.gov.br Infrared spectra and X-ray diffraction patterns confirmed that these variations are due to polymorphism, arising from differences in how the molecules pack into the crystal lattice. oup.comoup.com

Another documented case is 4,6,8-trimethylazulenetetraruthenium enneacarbonyl, which crystallizes in two distinct forms: a monoclinic modification and a triclinic modification. researchgate.net The crystal structure of each polymorph was determined, revealing differences in their unit cell parameters and packing arrangements, although the fundamental molecular structure remains the same, with the four ruthenium atoms forming a distorted tetrahedron. researchgate.net

Advanced Electrochemical Characterization

The electrochemical behavior of this compound derivatives has been extensively studied, primarily through voltammetric techniques, which reveal the nature of their redox processes.

Cyclic Voltammetry (CV)

Cyclic voltammetry experiments on various derivatives of this compound, typically conducted in acetonitrile (CH₃CN) with tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) as the supporting electrolyte, show that the redox behavior is influenced by the substituents attached to the azulene core. upb.robch.roupb.robas.bg

For instance, the electrochemical study of 4-(azulen-1-yl)-2,6-bis(2-furyl)- and 4-(azulen-1-yl)-2,6-bis(2-thienyl)-pyridines containing the this compound moiety shows that the methyl groups provide steric protection and stability. bch.ro This leads to a slower generation of dimers upon oxidation and renders the first oxidation step quasi-reversible. bch.ro

In the case of (E)-2-thioxo-5-((4,6,8-trimethylazulen-1-yl)methylene)thiazolidin-4-one, CV curves show four anodic peaks and one cathodic peak. bas.bg The processes in the anodic domain were found to be irreversible, while one of the cathodic processes was identified as reversible. bas.bg Similarly, studies on 1-phenylselanyl-4,6,8-trimethylazulene and related compounds employed CV to characterize the redox processes, analyzing the influence of different substituents on the electrochemical behavior. upb.ro The electrochemical profile of 4′-(1-(4,6,8-trimethyl-azulenyl)-2,2′:6′,2″-terpyridine features one-electron oxidation and reduction steps that are attributed to the redox activity of the azulene unit. beilstein-journals.orgbeilstein-journals.org

| Compound | Anodic Peak Potentials (V) | Cathodic Peak Potentials (V) | Key Findings |

|---|---|---|---|

| (E)-2-thioxo-5-((4,6,8-trimethylazulen-1-yl)methylene)thiazolidin-4-one bas.bg | a1, a2, a3, a4 | c1, c2 (reversible component) | Anodic processes are irreversible. |

| (Z)-2-thioxo-5-((4,6,8-trimethylazulen-1-yl)methylen)imidazolidin-4-one upb.ro | 4 main anodic peaks (a1-a4 in DPV) | 5 main cathodic peaks (c1-c5 in DPV) | Electropolymerization can be achieved to form modified electrodes. |

| 4-(4,6,8-trimethylazulen-1-yl)-2,6-di(thienyl)pyridine bch.ro | First oxidation step is quasi-reversible | Data not specified | Methyl groups provide stability and steric protection. |

| 4′-(1-(4,6,8-trimethyl-azulenyl)-2,2′:6′,2″-terpyridine beilstein-journals.orgbeilstein-journals.org | One-electron oxidation step | One-electron reduction step | Redox behavior is based on the azulene unit. |

Differential Pulse Voltammetry (DPV)

Differential Pulse Voltammetry (DPV) is a sensitive electrochemical technique used to study the redox behavior of electroactive species. For derivatives of this compound, DPV has been employed to characterize their electrochemical properties, often in the context of creating chemically modified electrodes for sensor applications. mdpi.combas.bgupb.ro

In studies involving azulene derivatives, DPV is typically conducted at low scan rates, such as 0.01 V/s, with a pulse height of 0.025 V and a step time of 0.2 s. mdpi.combas.bg The resulting voltammograms reveal distinct oxidation (anodic) and reduction (cathodic) peaks. For instance, in the analysis of (Z)-2-thioxo-5-((4,6,8-trimethylazulen-1-yl)methylene)thiazolidin-4-one, DPV curves show two primary peaks in the anodic domain and a varying number of peaks in the cathodic domain. mdpi.com Similarly, the DPV of (Z)-2-thioxo-5-((4,6,8-trimethylazulen-1-yl)methylen)imidazolidin-4-one reveals 4 anodic and 5 cathodic peaks. upb.ro These peaks correspond to the specific electrochemical processes occurring at the electrode surface. upb.ro

DPV is also a key technique in the application of these modified electrodes for detecting heavy metal ions. revistadechimie.robch.ro After accumulating metal ions on the electrode surface, DPV stripping curves are recorded to provide analytical signals for their determination. revistadechimie.ro The high sensitivity of DPV allows for the detection of ions like Pb²⁺ at concentrations as low as 10⁻⁷ M. bas.bgrevistadechimie.ro

| DPV Experimental Parameters for Azulene Derivatives | |

| Parameter | Typical Value |

| Scan Rate | 0.01 V/s mdpi.combas.bg |

| Pulse Height | 0.025 V mdpi.combas.bg |

| Step Time | 0.2 s mdpi.combas.bg |

| Application | Characterization of redox processes, heavy metal ion detection mdpi.comrevistadechimie.ro |

Rotating Disk Electrode Voltammetry (RDE)

Rotating Disk Electrode (RDE) voltammetry is another electrochemical method utilized to investigate the kinetics of electrode processes. It is often used alongside cyclic voltammetry (CV) and DPV for a comprehensive electrochemical characterization of this compound derivatives. bas.bgupb.roresearchgate.net In RDE, the working electrode is rotated at a constant, controlled speed, which facilitates the transport of the analyte to the electrode surface.

RDE curves for azulene derivatives are typically recorded at a slow scan rate, for example, 0.01 V/s, while varying the rotation rate of the electrode. mdpi.com This technique helps in establishing the character of the redox processes. revistadechimie.ro The increased supply of the monomer to the electrode surface due to rotation can influence the polymerization process when creating modified electrodes, sometimes leading to a faster coating of the electrode with an insulating film compared to static techniques like DPV or CV. mdpi.com The combination of RDE with other voltammetric methods provides a more complete picture of the electrochemical behavior and the mechanism of film formation on the electrode surface. upb.rorevistadechimie.ro

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique for probing the properties of electrochemical systems, including electrodes modified with polymers derived from this compound. researchgate.netresearchgate.netmdpi.com EIS measures the impedance of a system over a range of frequencies, allowing for the determination of parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). scispace.com

In the context of chemically modified electrodes (CMEs) based on 2-phenyl-4-((4,6,8-trimethylazulen-1-yl)methylene)oxazol-5(4H)-one, EIS is used to characterize the properties of the electropolymerized film. researchgate.netmdpi.com The measurements are often performed in the presence of a redox probe, like ferrocene. researchgate.netresearchgate.net The data obtained from EIS provides evidence for the formation of an insulating film on the electrode surface and can be used to evaluate the influence of preparation conditions, such as potential and charge, on the film's properties. researchgate.netmdpi.com Analysis of EIS data can help optimize the structure of membrane electrode assemblies and quantify changes in the cell's components. europa.eu For instance, studies on azulene-based CMEs have used EIS to estimate film thickness and conductivity. researchgate.net

| EIS Application for Modified Electrodes | |

| Technique | Information Gained |

| Electrochemical Impedance Spectroscopy (EIS) | Film formation confirmation, charge transfer resistance, double-layer capacitance, film thickness and conductivity. researchgate.netresearchgate.netmdpi.comscispace.com |

| Typical Frequency Range | 100 KHz to 0.01 Hz mdpi.com |

| Application | Characterization of polymer films on electrodes, optimization of sensor materials. mdpi.comeuropa.eu |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. fu-berlin.deresearchgate.net It works by irradiating a sample with X-rays and measuring the kinetic energy of the photoelectrons that are emitted. researchgate.net

For materials derived from this compound, XPS has been instrumental in characterizing the surfaces of chemically modified electrodes (CMEs). researchgate.netmdpi.com In studies of CMEs based on 2-phenyl-4-((4,6,8-trimethylazulen-1-yl)methylene)oxazol-5(4H)-one, XPS analysis confirms the presence of expected elements like carbon, oxygen, and nitrogen on the electrode surface. researchgate.netmdpi.comacademicjournals.org The binding energies of the photoelectron peaks are characteristic of each element and their specific chemical environment, providing insight into the structure of the deposited polymer film. academicjournals.org XPS is typically performed under ultra-high vacuum (UHV) conditions to prevent contamination and allow the photoelectrons to travel to the detector. fu-berlin.de

| XPS Analysis of a Crosslinked Chitosan Thin Film | |

| Element | Observation |

| Carbon (C) | Presence confirmed academicjournals.org |

| Oxygen (O) | Presence confirmed academicjournals.org |

| Nitrogen (N) | Presence confirmed academicjournals.org |

| C/N Ratio (Experimental) | 8.8 academicjournals.org |

| C/O Ratio (Experimental) | 1.2 academicjournals.org |

Scanning Electron Microscopy (SEM) for Modified Surfaces

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. It provides detailed information about the surface topography and morphology. scirp.org

In the study of this compound derivatives, SEM is used to visualize the surfaces of electrodes modified with electropolymerized films. researchgate.netmdpi.com For example, SEM images of electrodes modified with poly(2-phenyl-4-((4,6,8-trimethylazulen-1-yl)methylene)oxazol-5(4H)-one) reveal the morphology of the deposited film. researchgate.netmdpi.com This analysis is crucial for understanding how the electropolymerization conditions (such as the applied potential and charge) affect the physical structure of the film. researchgate.netmdpi.com The morphological characteristics, in turn, influence the analytical performance of the modified electrode, for instance, in its application for detecting heavy metal ions. researchgate.net SEM analysis can show the formation of cracks, roughness, or biofilms on polymer surfaces, indicating changes due to processes like degradation or modification. scirp.org

Chromatographic Separation Techniques

Chromatographic methods are essential for the isolation and purification of this compound from reaction mixtures or natural sources.

High-Performance Liquid Chromatography (HPLC) Methodologies (e.g., Reverse Phase, Preparative Separation)

High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis and separation of this compound. sielc.comoup.com A specific reverse-phase (RP) HPLC method has been developed for its analysis. sielc.com This method is scalable and can be used for preparative separation to isolate the compound or its impurities. sielc.com

The established RP-HPLC method uses a C18 column (specifically, a Newcrom R1 column with low silanol (B1196071) activity) and a simple mobile phase. sielc.com The mobile phase typically consists of acetonitrile (MeCN), water, and an acid like phosphoric acid. sielc.com For applications that require compatibility with mass spectrometry (MS), phosphoric acid is replaced with a volatile acid such as formic acid. sielc.com This HPLC methodology is also suitable for pharmacokinetic studies. sielc.com

| HPLC Method for this compound Separation | |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) sielc.com |